The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. It features a bicyclic structure that incorporates a triazole ring, which is significant in various pharmaceutical contexts due to its biological activity.
This compound is cataloged under various chemical databases and is available for research purposes. Its unique structural features make it a subject of interest in both synthetic and medicinal chemistry.
This compound can be classified as a triazole derivative and an azabicyclic compound. The presence of the triazole ring suggests potential applications in drug design, particularly in developing new therapeutic agents.
The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as controlled temperatures, solvents (like methanol or dimethylformamide), and catalysts (like palladium on carbon) to optimize yields and purity.
The molecular structure of the compound can be represented as follows:
The structure features:
The InChI key for this compound is InChI=1S/C16H19N5O/c17-15-5-10(18)1-4-14(15)16(23)22-11-2-3-12(22)7-13(6-11)21-9-19-8-20-21/h1,4-5,8-9,11-13H,2-3,6-7H2
.
This compound can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone likely involves:
Studies on similar compounds suggest that triazole derivatives often exhibit antimicrobial and antifungal activities due to their ability to disrupt cellular functions.
Key physical properties include:
Chemical stability is influenced by the presence of the triazole and methanone groups, which may participate in further chemical transformations under certain conditions.
The compound has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: